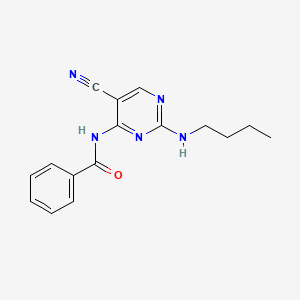
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butylamino group, a cyanopyrimidine ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide typically involves the reaction of 2-amino-5-cyanopyrimidine with butylamine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reactions are often catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable.
化学反応の分析
Types of Reactions
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or cyanopyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid.
Reduction: Formation of N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide: Similar structure but with an amino group instead of a cyano group.
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
918662-96-1 |
|---|---|
分子式 |
C16H17N5O |
分子量 |
295.34 g/mol |
IUPAC名 |
N-[2-(butylamino)-5-cyanopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-18-16-19-11-13(10-17)14(21-16)20-15(22)12-7-5-4-6-8-12/h4-8,11H,2-3,9H2,1H3,(H2,18,19,20,21,22) |
InChIキー |
DGSYESOJKSVYRY-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


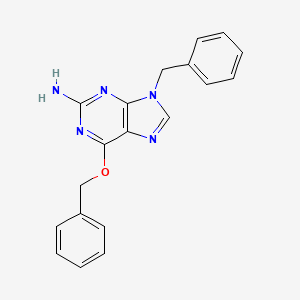
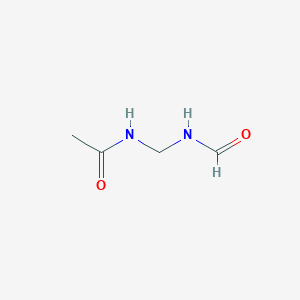
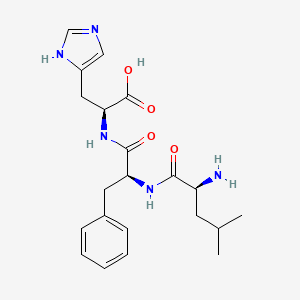
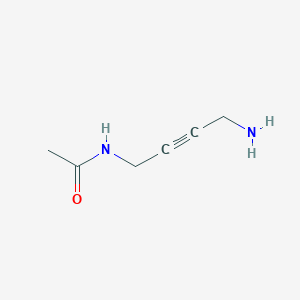
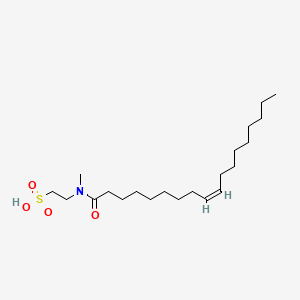
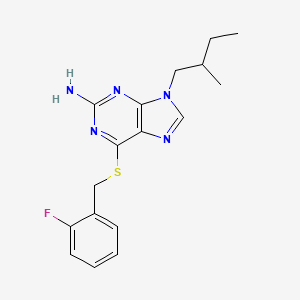
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
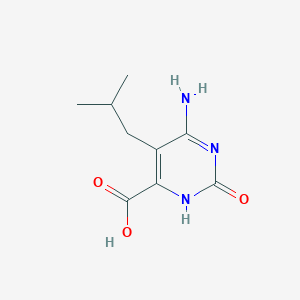
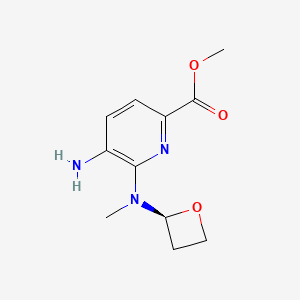
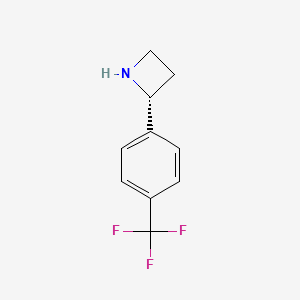

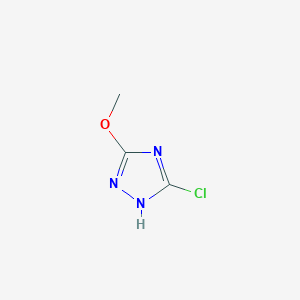
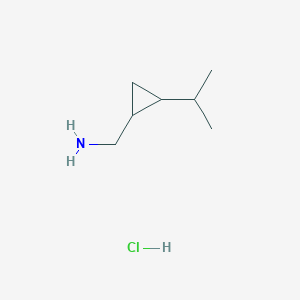
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
